Zaloglanstat

Description

The exact mass of the compound this compound is 452.1226881 g/mol and the complexity rating of the compound is 714. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

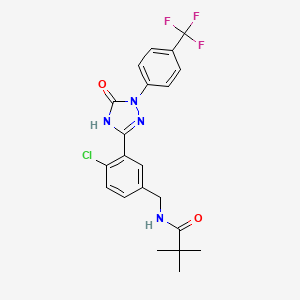

N-[[4-chloro-3-[5-oxo-1-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]phenyl]methyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClF3N4O2/c1-20(2,3)18(30)26-11-12-4-9-16(22)15(10-12)17-27-19(31)29(28-17)14-7-5-13(6-8-14)21(23,24)25/h4-10H,11H2,1-3H3,(H,26,30)(H,27,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOVBVLUPCQSAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C2=NN(C(=O)N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513852-12-4 | |

| Record name | Zaloglanstat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1513852124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZALOGLANSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5SE449P9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zaloglanstat: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaloglanstat (also known as ISC-27864 or GRC-27864) is a potent and selective, orally active inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme plays a critical role in the inflammatory cascade by catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[1] Elevated levels of PGE2 are associated with a variety of inflammatory conditions, including asthma, osteoarthritis, and neurodegenerative diseases, making mPGES-1 a compelling target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its inhibitory activity, selectivity, and effects in relevant cellular models. The information presented is intended to support further research and development of this promising anti-inflammatory agent.

Core Mechanism of Action: Selective Inhibition of mPGES-1

This compound exerts its anti-inflammatory effects by selectively targeting and inhibiting the activity of microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme is a terminal synthase in the prostaglandin biosynthesis pathway, responsible for the specific conversion of PGH2, a product of cyclooxygenase (COX) enzymes, into the pro-inflammatory mediator PGE2.[1][3] By blocking this key step, this compound effectively reduces the production of PGE2, thereby mitigating inflammatory responses and associated pain.[1]

Signaling Pathway

The following diagram illustrates the prostaglandin E2 biosynthesis pathway and the point of intervention for this compound.

Quantitative Analysis of In Vitro Activity

The inhibitory potency and selectivity of this compound have been characterized in a variety of in vitro assays. The following tables summarize the key quantitative data.

Table 1: Enzymatic Inhibition of this compound

| Target Enzyme | Species | IC50 | Reference |

| Human mPGES-1 | Human | 5 nM | [1] |

| Human COX-1 | Human | >10 µM | [1] |

| Human COX-2 | Human | >10 µM | [1] |

IC50: Half maximal inhibitory concentration. A lower IC50 value indicates greater potency.

Table 2: Cellular and Whole Blood Activity of this compound

| Assay System | Species | Stimulus | IC50 | Reference |

| A549 Cells (PGE2 Release) | Human | IL-1β | <10 nM | [1] |

| Synovial Fibroblasts (PGE2 Release) | Human | IL-1β | Data not specified | [1] |

| Whole Blood (PGE2 Release) | Pig | LPS | 161 nM | [1] |

| Whole Blood (PGE2 Release) | Dog | LPS | 154 nM | [1] |

LPS: Lipopolysaccharide IL-1β: Interleukin-1 beta

Detailed Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the mechanism of action of this compound.

mPGES-1 Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human mPGES-1.

Methodology:

-

Enzyme Preparation: Recombinant human mPGES-1 is prepared from a suitable expression system (e.g., E. coli or insect cells) and purified. The enzyme is typically stored in a buffer containing a stabilizing agent at -80°C.

-

Reaction Mixture: The assay is performed in a microplate format. Each well contains a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) with glutathione (GSH) as a cofactor.

-

Inhibitor Addition: this compound is serially diluted in a suitable solvent (e.g., DMSO) and added to the wells to achieve a range of final concentrations. A vehicle control (DMSO) is also included.

-

Enzyme Incubation: The reaction is initiated by the addition of the mPGES-1 enzyme to the wells. The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 4°C) to allow for inhibitor binding.

-

Substrate Addition: The enzymatic reaction is started by adding the substrate, PGH2.

-

Reaction Termination: After a short incubation period (e.g., 60 seconds) at a specific temperature (e.g., 25°C), the reaction is terminated by the addition of a stop solution (e.g., a solution containing a reducing agent like stannous chloride in methanol) to convert any remaining PGH2 to a stable product.

-

PGE2 Quantification: The amount of PGE2 produced is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

IL-1β-Induced PGE2 Release in A549 Cells

This cell-based assay assesses the ability of this compound to inhibit PGE2 production in a human lung adenocarcinoma cell line (A549) stimulated with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).

Methodology:

-

Cell Culture: A549 cells are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 2,500 cells/well) and allowed to adhere overnight.[4]

-

Inhibitor Pre-incubation: The culture medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (DMSO). The cells are pre-incubated with the compound for a specific duration (e.g., 1 hour).

-

Stimulation: IL-1β is added to the wells to a final concentration known to induce PGE2 production (e.g., 1-10 ng/mL) and the cells are incubated for an extended period (e.g., 24 hours).[5][6]

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected from each well.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available competitive ELISA kit. The assay is typically performed according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of PGE2 release at each this compound concentration is calculated relative to the IL-1β-stimulated vehicle control. The IC50 value is determined using non-linear regression analysis.

PGE2 Release in Human Synovial Fibroblasts

This assay is similar to the A549 cell assay but utilizes primary human synovial fibroblasts, which are highly relevant to inflammatory joint diseases like osteoarthritis.

Methodology:

-

Cell Isolation and Culture: Human synovial fibroblasts are isolated from synovial tissue obtained from patients with rheumatoid arthritis or osteoarthritis and cultured in appropriate medium.[7]

-

Cell Seeding: Fibroblasts are seeded into multi-well plates and grown to confluence.

-

Inhibitor Pre-incubation: The cells are pre-treated with various concentrations of this compound or vehicle.

-

Stimulation: The cells are stimulated with a pro-inflammatory agent such as IL-1β to induce PGE2 production.

-

Supernatant Collection and PGE2 Quantification: The culture medium is collected, and the PGE2 concentration is determined by ELISA.

-

Data Analysis: The inhibitory effect of this compound on PGE2 release is calculated, and an IC50 value is determined.

Whole Blood PGE2 Release Assay

This ex vivo assay measures the effect of this compound on PGE2 synthesis in a more complex biological matrix, providing a closer approximation to the in vivo environment.

Methodology:

-

Blood Collection: Fresh whole blood is collected from the target species (e.g., pig, dog) into tubes containing an anticoagulant (e.g., heparin).

-

Inhibitor Addition: Aliquots of the whole blood are incubated with various concentrations of this compound or vehicle control.

-

Stimulation: PGE2 synthesis is induced by adding lipopolysaccharide (LPS) to the blood samples.

-

Incubation: The samples are incubated for a defined period (e.g., 24 hours) at 37°C.

-

Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

-

PGE2 Quantification: The concentration of PGE2 in the plasma is measured by ELISA or LC-MS/MS.

-

Data Analysis: The IC50 value for the inhibition of PGE2 production is calculated.

Conclusion

The in vitro data for this compound compellingly demonstrate its mechanism of action as a potent and highly selective inhibitor of mPGES-1. Its ability to effectively block the production of the key inflammatory mediator PGE2 in both enzymatic and cellular assays, including disease-relevant primary cells and complex ex vivo systems, underscores its potential as a novel therapeutic agent for a range of inflammatory disorders. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other mPGES-1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endotoxin induces proliferation of NSCLC in vitro and in vivo: role of COX-2 and EGFR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of IL-1beta-dependent prostaglandin E2 release by antisense microsomal prostaglandin E synthase 1 oligonucleotides in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Down regulation by iron of prostaglandin E2production by human synovial fibroblasts | Annals of the Rheumatic Diseases [ard.bmj.com]

Zaloglanstat: A Technical Deep-Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaloglanstat (also known as GRC 27864 and ISC-27864) is a potent and selective small-molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Developed by Glenmark Pharmaceuticals, it represents a targeted approach to anti-inflammatory and analgesic therapy. By selectively blocking the terminal step in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain, this compound aims to offer a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data for this compound, tailored for a scientific audience.

Introduction to this compound and its Therapeutic Rationale

Inflammation is a complex biological response, and a central player in this process is prostaglandin E2 (PGE2). The biosynthesis of PGE2 is a multi-step enzymatic cascade, with the final and rate-limiting step being the isomerization of prostaglandin H2 (PGH2) to PGE2, catalyzed by prostaglandin E synthases. Of the three identified isoforms, microsomal prostaglandin E synthase-1 (mPGES-1) is inducibly expressed at sites of inflammation, making it an attractive therapeutic target.

Traditional NSAIDs and selective COX-2 inhibitors act upstream by inhibiting cyclooxygenase (COX) enzymes, which can lead to gastrointestinal and cardiovascular side effects due to the non-selective inhibition of other prostanoids. This compound, by specifically targeting mPGES-1, is designed to selectively inhibit the production of inflammatory PGE2 without affecting the synthesis of other physiologically important prostaglandins.[1] This targeted approach holds the promise of potent anti-inflammatory and analgesic effects with an improved safety profile.

Discovery and Preclinical Pharmacology

This compound was identified as a potent and selective inhibitor of mPGES-1 through a dedicated drug discovery program. Preclinical studies have demonstrated its ability to effectively block PGE2 production in various in vitro and in vivo models.

In Vitro Potency and Selectivity

A hallmark of this compound is its high potency against human mPGES-1 and its significant selectivity over the upstream COX enzymes. This selectivity is crucial for its proposed improved safety profile.

| Target Enzyme/Assay | Species | IC50 (nM) | Reference |

| mPGES-1 | Human | 5 | [2] |

| COX-1 | Human | >10,000 | [2] |

| COX-2 | Human | >10,000 | [2] |

| IL-1β-induced PGE2 Release in A549 cells | Human | <10 | [2] |

| IL-1β-induced PGE2 Release in synovial fibroblasts | Human | Data not available | [2] |

| PGE2 Release in Whole Blood | Pig | 161 | [2] |

| PGE2 Release in Whole Blood | Dog | 154 | [2] |

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzymatic activity of mPGES-1. This enzyme is a membrane-associated protein that, in the presence of its cofactor glutathione, catalyzes the conversion of PGH2 to PGE2. By blocking this step, this compound effectively reduces the levels of PGE2 at the site of inflammation.

Synthesis of this compound

The chemical structure of this compound is claimed in patent WO2013186692A1.[3] While the full, detailed synthesis protocol from the patent is not publicly available, the general chemical name for this compound is 4-((1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamido)benzoic acid. The synthesis would logically involve the coupling of a substituted indole acetic acid derivative with a benzoic acid derivative.

A plausible, though not definitively confirmed, synthetic approach based on common organic chemistry principles is outlined below. This should be considered a hypothetical pathway.

Clinical Development

This compound has progressed through early-stage clinical trials, demonstrating a favorable safety and pharmacokinetic profile in healthy volunteers.

Phase I Studies

Three Phase I studies were conducted in healthy adult and elderly volunteers. These studies established that single oral doses up to 1000 mg and multiple oral doses up to 130 mg/day for 28 days were well tolerated, with no dose-limiting adverse events reported.[4][5] Pharmacodynamic biomarker data from these studies also confirmed adequate target inhibition.[4][5]

Phase IIb Study

Following the promising Phase I results, Glenmark Pharmaceuticals received approval to conduct a Phase IIb dose-range finding study in India.[4][5] The study was designed to evaluate the safety and efficacy of this compound in patients with moderate osteoarthritic pain.[4][5]

Phase IIb Study Design:

| Parameter | Description |

| Indication | Moderate Osteoarthritis Pain of the Knee and Hip |

| Number of Patients | 624 |

| Treatment Arms | 10 mg, 25 mg, and 75 mg oral daily doses of GRC 27864 |

| Comparator | Placebo |

| Duration | 12 weeks |

| Primary Objective | To evaluate the safety and tolerability of GRC 27864 |

As of the latest available information, the detailed results of this Phase IIb trial have not been publicly released.

Experimental Protocols

While the specific, proprietary experimental protocols used by Glenmark are not publicly available, standard methodologies for the key assays are described below.

In Vitro mPGES-1 Enzyme Inhibition Assay (General Protocol)

This assay measures the ability of a test compound to inhibit the conversion of PGH2 to PGE2 by recombinant human mPGES-1.

-

Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

-

Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing a reducing agent such as glutathione is prepared.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction mixture contains the assay buffer, purified mPGES-1 enzyme, and the test compound at various concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, PGH2.

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 4°C or room temperature).

-

Termination: The reaction is stopped by the addition of a quenching solution (e.g., a solution containing a metal salt like FeCl2).

-

Detection of PGE2: The amount of PGE2 produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based PGE2 Release Assay (General Protocol)

This assay assesses the ability of a test compound to inhibit the production of PGE2 in a cellular context, which more closely mimics the physiological environment.

-

Cell Culture: A suitable cell line that expresses mPGES-1 upon stimulation (e.g., A549 human lung carcinoma cells or primary human synovial fibroblasts) is cultured to near confluence in appropriate media.

-

Cell Plating: Cells are seeded into 24- or 96-well plates and allowed to adhere overnight.

-

Pre-incubation with Test Compound: The culture medium is replaced with fresh medium containing various concentrations of the test compound, and the cells are pre-incubated for a defined period (e.g., 30-60 minutes).

-

Stimulation: The cells are then stimulated with an inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.

-

Incubation: The cells are incubated for an extended period (e.g., 24 hours) to allow for PGE2 accumulation in the culture supernatant.

-

Supernatant Collection: The cell culture supernatant is collected.

-

PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive ELISA or other sensitive immunoassay.

-

Data Analysis: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 release.

Conclusion and Future Directions

This compound is a promising, orally bioavailable, selective mPGES-1 inhibitor that has demonstrated a strong preclinical rationale and a favorable early clinical safety profile. Its targeted mechanism of action offers the potential for effective anti-inflammatory and analgesic therapy with a reduced risk of the side effects associated with traditional NSAIDs. The successful completion of Phase I studies and the initiation of a large Phase IIb trial underscore the potential of this novel therapeutic agent. The public release of the Phase IIb clinical trial results is eagerly awaited by the scientific community to further validate the therapeutic utility of this compound in treating inflammatory conditions such as osteoarthritis. Further research will also be necessary to fully elucidate its long-term safety and efficacy in various patient populations.

References

- 1. Glenmark Initiates Phase IIb Dose Range Finding Study for Novel Molecule GRC 27864 [prnewswire.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. business-standard.com [business-standard.com]

- 5. glenmarkpharma.com [glenmarkpharma.com]

Zaloglanstat: A Deep Dive into its Role in the Inflammatory Cascade

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zaloglanstat (also known as GRC 27864 or ISC-27864) is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. By specifically targeting the final step in the biosynthesis of prostaglandin E2 (PGE2), this compound offers a promising therapeutic strategy for a range of inflammatory conditions, including osteoarthritis, asthma, and neurodegenerative diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on the broader inflammatory network, and a summary of its preclinical and clinical development. Detailed experimental protocols for key in vitro assays are provided, along with visualizations of the relevant signaling pathways.

Introduction: The Inflammatory Cascade and the Role of Prostaglandins

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key family of lipid mediators that orchestrate the inflammatory response are the prostaglandins, which are derived from arachidonic acid.[1] Prostaglandin E2 (PGE2) is a principal pro-inflammatory prostaglandin, contributing to the cardinal signs of inflammation: redness, swelling, heat, and pain.[2] The biosynthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[3]

This compound: Mechanism of Action

This compound is a selective inhibitor of mPGES-1.[4][5] Its primary mechanism of action is to block the conversion of PGH2 to PGE2, thereby reducing the overproduction of this key inflammatory mediator.[5] A significant advantage of targeting mPGES-1 is the potential to avoid the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit COX enzymes.[6]

Signaling Pathway of this compound's Action

Caption: this compound selectively inhibits mPGES-1, blocking PGE2 synthesis.

Quantitative Data: In Vitro and Ex Vivo Potency

The inhibitory activity of this compound has been quantified in various preclinical models. The following tables summarize the available half-maximal inhibitory concentration (IC50) data.

| Target/Assay | Species | IC50 (nM) | Reference(s) |

| Human mPGES-1 (recombinant) | Human | 5 | [4][5] |

| IL-1β-induced PGE2 release in A549 cells | Human | <10 | [5] |

| IL-1β-induced PGE2 release in human synovial fibroblasts | Human | <10 | [5] |

| PGE2 release in whole blood | Pig | 161 | [5] |

| PGE2 release in whole blood | Dog | 154 | [5] |

| COX-1 / COX-2 | Human | >10,000 | [4][5] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the evaluation and comparison of mPGES-1 inhibitors.

IL-1β-Induced PGE2 Release in A549 Cells

This assay assesses the ability of a compound to inhibit PGE2 production in a human lung adenocarcinoma cell line stimulated with the pro-inflammatory cytokine IL-1β.

Materials:

-

A549 cells (ATCC® CCL-185™)

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant Human IL-1β (carrier-free)

-

This compound

-

PGE2 ELISA Kit

-

96-well cell culture plates

Protocol:

-

Cell Culture: Maintain A549 cells in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours.

-

Compound Treatment: Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour.

-

Stimulation: Add IL-1β to a final concentration of 1 ng/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: Collect the cell culture supernatants.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of PGE2 inhibition against the log concentration of this compound.

Experimental Workflow: In Vitro PGE2 Inhibition Assay

Caption: Workflow for in vitro PGE2 inhibition assays.

Human Whole Blood Assay

This ex vivo assay measures the inhibition of PGE2 production in a more physiologically relevant matrix.

Materials:

-

Freshly drawn human whole blood (heparinized)

-

Lipopolysaccharide (LPS)

-

This compound

-

PGE2 ELISA Kit or LC-MS/MS system

-

96-well plates

Protocol:

-

Blood Collection: Collect fresh human blood into tubes containing heparin as an anticoagulant.

-

Compound Addition: Add various concentrations of this compound (or vehicle control) to the wells of a 96-well plate.

-

Blood Dispensing: Add whole blood to each well.

-

Pre-incubation: Incubate the plate at 37°C for 30 minutes.

-

Stimulation: Add LPS to a final concentration of 10 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Plasma Separation: Centrifuge the plate to separate the plasma.

-

PGE2 Measurement: Measure the PGE2 concentration in the plasma using a validated method (ELISA or LC-MS/MS).

-

Data Analysis: Determine the IC50 value for PGE2 inhibition.

This compound and the Broader Inflammatory Cascade

The inhibition of mPGES-1 by this compound has consequences that extend beyond the simple reduction of PGE2.

Shunting of the Arachidonic Acid Pathway

By blocking the conversion of PGH2 to PGE2, this compound can lead to the "shunting" of the PGH2 substrate towards other prostaglandin synthases. This can result in an increased production of other prostanoids, such as prostacyclin (PGI2), thromboxane A2 (TXA2), prostaglandin D2 (PGD2), and prostaglandin F2α (PGF2α).[7] The specific prostanoids that are upregulated depend on the expression and activity of their respective synthases in the particular cell type or tissue.[7]

Interaction with Cytokine Networks

PGE2 is a potent modulator of cytokine production and signaling. It can influence the expression and activity of various pro- and anti-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1] For instance, PGE2 can promote the differentiation of Th17 cells, which are key drivers of inflammation, by upregulating the IL-23 and IL-1 receptors.[4] Conversely, PGE2 can also have anti-inflammatory effects by inhibiting the production of Th1 cytokines.[8]

By reducing PGE2 levels, this compound is expected to modulate these cytokine networks. Preclinical studies with other mPGES-1 inhibitors have shown a reduction in the expression of pro-inflammatory cytokines in models of inflammation.[9] For example, a selective mPGES-1 inhibitor was found to reduce the expression of IL-6 in IL-1β-stimulated human osteoarthritic chondrocytes.[10]

Logical Relationship: this compound's Impact on the Inflammatory Cascade

Caption: this compound's multifaceted role in the inflammatory cascade.

Clinical Development

This compound, under the development code GRC 27864, has undergone Phase I and Phase II clinical trials.[11][12] A Phase IIb dose-ranging study was conducted to evaluate its safety and efficacy in patients with moderate osteoarthritis pain.[6] While these trials have been completed, detailed quantitative data on inflammatory biomarkers from these studies are not yet publicly available. The primary focus of the reported outcomes has been on safety, tolerability, and clinical endpoints such as pain relief.[6]

Conclusion

This compound represents a targeted approach to anti-inflammatory therapy by selectively inhibiting mPGES-1. Its ability to potently reduce the production of the key inflammatory mediator PGE2, with a favorable selectivity profile over COX enzymes, underscores its potential as a safer alternative to traditional NSAIDs. Further research and the publication of detailed clinical trial data will be crucial to fully elucidate its therapeutic efficacy and its precise impact on the complex network of inflammatory mediators in various disease states. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in the field of inflammation.

References

- 1. The inducible prostaglandin E synthase (mPGES-1) in neuroinflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glenmarkpharma.com [glenmarkpharma.com]

- 7. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 and the Suppression of Phagocyte Innate Immune Responses in Different Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of gene expression by MF63, a selective inhibitor of microsomal PGE synthase 1 (mPGES1) in human osteoarthritic chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biospectrumindia.com [biospectrumindia.com]

- 12. researchgate.net [researchgate.net]

Zaloglanstat: A Technical Whitepaper on Target Validation and Preclinical Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zaloglanstat (also known as GRC 27864 and ISC-27864) is a potent and selective, orally bioavailable small molecule inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] This enzyme is a key player in the inflammatory cascade, responsible for the terminal step in the biosynthesis of prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever.[3] The selective inhibition of mPGES-1 presents a promising therapeutic strategy, potentially offering the anti-inflammatory and analgesic benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while mitigating the risks of gastrointestinal and cardiovascular side effects associated with non-selective cyclooxygenase (COX) inhibition.[4] This whitepaper provides an in-depth technical guide to the target validation of this compound, summarizing key preclinical data and outlining the experimental methodologies used to establish its mechanism of action and therapeutic potential.

Introduction: The Rationale for Targeting mPGES-1

The inflammatory response is intricately regulated by a cascade of signaling molecules, among which prostaglandins play a pivotal role. The synthesis of prostaglandins begins with the liberation of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2). PGH2 is an unstable intermediate that is further metabolized into various bioactive prostanoids, including PGE2, by terminal prostaglandin synthases.

While NSAIDs effectively reduce inflammation by inhibiting COX enzymes, this non-selective approach can lead to significant adverse effects. The inhibition of COX-1, which is constitutively expressed in many tissues, can impair gastrointestinal mucosal defense and platelet aggregation. Selective COX-2 inhibitors were developed to address these issues, but concerns about cardiovascular risks have emerged.

Targeting the downstream enzyme mPGES-1 offers a more refined approach.[4] mPGES-1 is inducibly expressed at sites of inflammation and is functionally coupled with COX-2 to produce the majority of PGE2 involved in pathological processes. By selectively inhibiting mPGES-1, this compound aims to reduce the production of inflammatory PGE2 without affecting the synthesis of other prostanoids that may have important physiological functions.[4]

Mechanism of Action of this compound

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of mPGES-1. This action blocks the conversion of PGH2 to PGE2, thereby reducing the localized concentration of this key inflammatory mediator.[1][3] The validation of this mechanism has been established through a series of in vitro and ex vivo studies.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for this compound.

Quantitative Analysis of In Vitro and Ex Vivo Efficacy

The potency and selectivity of this compound have been quantified through a series of enzymatic and cell-based assays. The following tables summarize the key findings from these preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Assay Type | Species | IC50 (nM) | Reference |

| mPGES-1 | Recombinant Enzyme | Human | 5 | [1][3] |

| COX-1 | Enzyme Assay | Not Specified | >10,000 | [1][3] |

| COX-2 | Enzyme Assay | Not Specified | >10,000 | [1][3] |

IC50: Half-maximal inhibitory concentration

Table 2: Cellular and Ex Vivo Activity of this compound

| Assay System | Stimulation | Measured Endpoint | Species | IC50 (nM) | Reference |

| A549 Cells | IL-1β | PGE2 Release | Human | <10 | [1][3] |

| Human Synovial Fibroblasts | IL-1β | PGE2 Release | Human | Not Specified | [1][3] |

| Whole Blood | Not Specified | PGE2 Release | Pig | 161 | [1][3] |

| Whole Blood | Not Specified | PGE2 Release | Dog | 154 | [1][3] |

These data demonstrate that this compound is a highly potent inhibitor of human mPGES-1 with excellent selectivity over the upstream COX enzymes. The cellular and ex vivo assays confirm that this enzymatic inhibition translates into a functional reduction of PGE2 production in relevant biological systems.

Experimental Protocols

This section provides an overview of the methodologies typically employed in the preclinical validation of mPGES-1 inhibitors like this compound.

Recombinant mPGES-1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified mPGES-1.

Methodology:

-

Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified.

-

Compound Incubation: The enzyme is pre-incubated with varying concentrations of this compound in a suitable buffer containing glutathione (a necessary cofactor for mPGES-1 activity).

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, PGH2.

-

Reaction Termination: After a defined incubation period, the reaction is stopped.

-

PGE2 Quantification: The amount of PGE2 produced is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular PGE2 Release Assay (A549 Cells)

This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context, providing a more physiologically relevant measure of activity.

Methodology:

-

Cell Culture: Human lung carcinoma A549 cells, which are known to express mPGES-1 upon stimulation, are cultured to an appropriate confluency in multi-well plates.

-

Compound Treatment: The cells are pre-incubated with various concentrations of this compound.

-

Inflammatory Stimulation: PGE2 production is induced by treating the cells with an inflammatory stimulus, typically interleukin-1β (IL-1β).

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is measured using a commercial EIA kit.

-

Data Analysis: The IC50 value is determined by plotting the percentage of PGE2 inhibition against the concentration of this compound.

Whole Blood Assay

This ex vivo assay provides a more integrated assessment of a compound's activity in a complex biological matrix, accounting for factors such as plasma protein binding.

Methodology:

-

Blood Collection: Freshly drawn heparinized whole blood is obtained from the species of interest (e.g., pig, dog).

-

Compound Addition: this compound is added to the blood samples at a range of concentrations.

-

Stimulation: PGE2 synthesis is stimulated, often using a pro-inflammatory agent.

-

Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

-

PGE2 Quantification: The level of PGE2 in the plasma is determined by EIA or LC-MS/MS.

-

IC50 Determination: The IC50 value is calculated based on the dose-dependent inhibition of PGE2 production.

Clinical Development and Future Directions

This compound has successfully completed Phase I clinical trials, demonstrating a favorable safety and pharmacokinetic profile in healthy volunteers. The preclinical data presented in this whitepaper provided a strong rationale for advancing this compound into clinical development for inflammatory conditions and pain. Further clinical investigations will be necessary to establish the efficacy and safety of this compound in patient populations.

Conclusion

The comprehensive target validation studies for this compound have robustly demonstrated its identity as a potent and selective inhibitor of mPGES-1. The in vitro and ex vivo data consistently show that this compound effectively reduces the production of the key inflammatory mediator PGE2 at nanomolar concentrations, with a wide therapeutic window with respect to COX inhibition. These findings underscore the potential of this compound as a novel therapeutic agent for the treatment of a range of inflammatory diseases and pain, with a potentially improved safety profile compared to traditional NSAIDs.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benthamopen.com [benthamopen.com]

Zaloglanstat (GRC 27864): A Preclinical Profile of a Novel mPGES-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaloglanstat, also known as GRC 27864 or ISC 27864, is an orally bioavailable small molecule that acts as a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Developed by Glenmark Pharmaceuticals, this compound represents a targeted approach to modulating the inflammatory cascade by specifically inhibiting the terminal enzyme responsible for the synthesis of prostaglandin E2 (PGE2) from prostaglandin H2 (PGH2). This mechanism of action positions this compound as a potential therapeutic agent for a range of inflammatory conditions, with a primary focus on osteoarthritis and rheumatoid arthritis. Preclinical and early clinical development have demonstrated its potential to reduce inflammation and pain.

Mechanism of Action

This compound selectively targets mPGES-1, an inducible enzyme that is significantly upregulated during inflammatory processes. By inhibiting mPGES-1, this compound effectively blocks the production of PGE2, a key mediator of inflammation, pain, and fever. A critical advantage of this selective inhibition is the sparing of other prostanoids that are crucial for physiological functions. This targeted approach is anticipated to circumvent the gastrointestinal and cardiovascular side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors, which act further upstream in the arachidonic acid cascade.

Signaling Pathway

Caption: Mechanism of action of this compound in the prostaglandin synthesis pathway.

Preclinical Research Findings

In Vitro and Ex Vivo Potency

This compound has demonstrated potent and selective inhibition of mPGES-1 in a variety of preclinical assays. The following table summarizes the key quantitative data available from public sources.

| Assay Type | Target | Species | IC50 | Selectivity vs. COX-1/2 | Reference |

| Enzyme Assay | mPGES-1 | Human | 5 nM | >2000-fold | |

| IL-1β-induced PGE2 Release | mPGES-1 | Human (A549 cells) | <10 nM | Not Reported | |

| IL-1β-induced PGE2 Release | mPGES-1 | Human (Synovial Fibroblasts) | Not specified | Not Reported | |

| Whole Blood Assay | mPGES-1 | Pig | 161 nM | Not Reported | |

| Whole Blood Assay | mPGES-1 | Dog | 154 nM | Not Reported |

In Vivo Studies

While press releases from Glenmark Pharmaceuticals confirm the successful completion of preclinical studies for this compound, specific quantitative data from in vivo animal models of osteoarthritis or inflammatory arthritis are not publicly available at this time. These studies were foundational for the progression of this compound into clinical trials.

Pharmacokinetics

This compound is described as an orally bioavailable inhibitor of mPGES-1. However, detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in various animal species have not been disclosed in the public domain.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not fully available in the public literature. The following represents a generalized workflow for a key assay based on standard pharmacological practices.

Caption: A generalized workflow for an in vitro PGE2 inhibition assay.

Discussion and Future Directions

The preclinical data for this compound highlight its potential as a potent and selective mPGES-1 inhibitor. The high selectivity for mPGES-1 over COX enzymes is a promising feature that may translate to an improved safety profile compared to traditional NSAIDs. The progression of this compound into Phase 2 clinical trials for osteoarthritis pain further underscores its potential therapeutic value.

Further publication of detailed preclinical in vivo efficacy and pharmacokinetic data would be highly valuable to the scientific community for a more comprehensive understanding of this compound's pharmacological profile. As a novel, non-opioid analgesic, this compound holds the potential to address the significant unmet medical need in the management of chronic inflammatory pain.

Zaloglanstat in Cellular Inflammation Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaloglanstat, also known as GRC-27864 or ISC-27864, is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthetic pathway, catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2.[1] Overproduction of PGE2 is a key factor in the pathogenesis of inflammation and pain. By selectively targeting mPGES-1, this compound offers a promising therapeutic strategy to reduce inflammation with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[2][3] This technical guide provides an in-depth overview of the preclinical data for this compound in cellular inflammation models, detailing its mechanism of action, efficacy, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by specifically inhibiting the enzymatic activity of mPGES-1. This targeted action blocks the synthesis of PGE2, a key mediator of inflammation, without significantly affecting the production of other prostanoids.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound in various cellular and whole blood assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Species | IC50 | Reference |

| mPGES-1 | Human | 5 nM | [1] |

| COX-1 | Human | >10 µM | [1] |

| COX-2 | Human | >10 µM | [1] |

Table 2: Inhibition of PGE2 Release by this compound

| Cellular Model | Species | IC50 | Inflammatory Stimulus | Reference |

| A549 Cells | Human | <10 nM | IL-1β | [1] |

| Human Synovial Fibroblasts | Human | <10 nM | IL-1β | [1] |

| Whole Blood | Pig | 161 nM | Not Specified | [1] |

| Whole Blood | Dog | 154 nM | Not Specified | [1] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in inflammation and the mechanism of action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound.

A549 Cell Culture and IL-1β-Induced PGE2 Production Assay

This protocol describes the methodology for assessing the inhibitory effect of this compound on PGE2 production in the human lung adenocarcinoma cell line, A549.

-

Cell Culture:

-

A549 cells are cultured in a suitable medium, such as F-12K Medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

For experiments, cells are seeded in multi-well plates at a density that allows for sub-confluency at the time of the assay (e.g., 1.5-2 x 10^4 cells/cm²).[4]

-

-

Experimental Procedure:

-

Once cells reach the desired confluency, the culture medium is replaced with a fresh medium containing a low serum concentration (e.g., 2% FBS).

-

Cells are pre-incubated with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 30 minutes).

-

Inflammation is induced by adding recombinant human IL-1β to a final concentration of 10 ng/mL.[5]

-

The cells are incubated for 24 hours at 37°C.[5]

-

After incubation, the cell culture supernatant is collected for PGE2 measurement.

-

-

PGE2 Measurement:

-

The concentration of PGE2 in the cell culture supernatant is quantified using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

The general principle involves a competitive immunoassay where PGE2 in the sample competes with a labeled PGE2 for binding to a limited amount of anti-PGE2 antibody. The amount of labeled PGE2 bound is inversely proportional to the concentration of PGE2 in the sample.

-

Human Synovial Fibroblast Culture and IL-1β-Induced PGE2 Production Assay

This protocol outlines the methodology for evaluating this compound's effect on PGE2 synthesis in primary human synovial fibroblasts, a key cell type in the pathology of rheumatoid arthritis.

-

Cell Culture:

-

Primary human synovial fibroblasts are isolated from synovial tissue obtained from patients with rheumatoid arthritis or osteoarthritis.

-

The tissue is minced and digested with enzymes such as collagenase to release the cells.

-

The isolated fibroblasts are cultured in a suitable growth medium, like DMEM, supplemented with 10% FBS and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

-

-

Experimental Procedure:

-

Synovial fibroblasts are seeded in multi-well plates.

-

Upon reaching a suitable confluency, the cells are serum-starved for a period (e.g., 24 hours) to reduce basal PGE2 production.

-

Cells are then pre-treated with varying concentrations of this compound or vehicle control.

-

Inflammation is stimulated by the addition of recombinant human IL-1β (e.g., 10 ng/mL).[7][8]

-

The cells are incubated for a defined period (e.g., 24 hours).

-

The culture supernatant is collected for subsequent PGE2 analysis.

-

-

PGE2 Measurement:

-

PGE2 levels in the supernatant are determined using a competitive ELISA kit as described for the A549 cell assay.

-

In Vitro mPGES-1 Enzyme Inhibition Assay

This protocol details a cell-free assay to directly measure the inhibitory activity of this compound on recombinant human mPGES-1.

-

Assay Principle:

-

The assay measures the conversion of PGH2 to PGE2 by recombinant mPGES-1 in the presence of a reducing agent like glutathione.

-

-

Experimental Procedure:

-

Recombinant human mPGES-1 is incubated with a range of concentrations of this compound in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the substrate, PGH2.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is terminated, typically by the addition of a stop solution.

-

The amount of PGE2 produced is quantified, usually by ELISA or LC-MS/MS.[9]

-

Experimental Workflow Diagram

Conclusion

This compound is a highly potent and selective inhibitor of mPGES-1, demonstrating significant efficacy in reducing PGE2 production in relevant cellular models of inflammation. Its specific mechanism of action, which avoids the broad inhibition of COX enzymes, positions it as a promising candidate for the development of a new class of anti-inflammatory therapeutics with a potentially favorable safety profile. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel anti-inflammatory agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long Term Culture of the A549 Cancer Cell Line Promotes Multilamellar Body Formation and Differentiation towards an Alveolar Type II Pneumocyte Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Modulation of interleukin-1β-induced inflammatory responses by a synthetic cationic innate defence regulator peptide, IDR-1002, in synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Styrylchromones Prevent IL-1β-Induced Pro-Inflammatory Activation of Fibroblast-like Synoviocytes while Increasing COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Zaloglanstat in In Vivo Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific in vivo dosage information for Zaloglanstat (also known as GRC-27864 or ISC-27864) is not publicly available in the reviewed scientific literature. The following protocols and dosage information are based on studies of other selective microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors and should be adapted and optimized for specific experimental conditions.

Introduction

This compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the biosynthesis of prostaglandin E2 (PGE2).[1] PGE2 is a major mediator of inflammation, pain, and fever. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes, this compound specifically targets the final step in PGE2 synthesis. This targeted approach is expected to reduce the gastrointestinal and cardiovascular side effects associated with non-selective COX inhibition. These application notes provide an overview of this compound's mechanism of action, its in vitro activity, and representative protocols for its evaluation in in vivo animal models of inflammation and pain.

Mechanism of Action

This compound selectively inhibits mPGES-1, which catalyzes the conversion of prostaglandin H2 (PGH2) to PGE2. By blocking this step, this compound reduces the production of pro-inflammatory PGE2 without affecting the synthesis of other prostaglandins that have important physiological functions.

Quantitative Data

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

| IC₅₀ (mPGES-1) | Human | 5 nM | [1] |

| IC₅₀ (COX-1/2) | Human | >10 µM | [1] |

| IC₅₀ (PGE2 release in whole blood) | Pig | 161 nM | [1] |

| IC₅₀ (PGE2 release in whole blood) | Dog | 154 nM | [1] |

Table 2: In Vivo Data for Representative Selective mPGES-1 Inhibitors (for reference)

| Compound | Animal Model | Species | Route | Dosage | Effect | Reference |

| Compound 17d | LPS-induced thermal hyperalgesia | Guinea Pig | Oral | 36.7 mg/kg (ED₅₀) | Attenuated hyperalgesic response | [2] |

| Compound 4b | Air-pouch model | Mouse | Oral / SC | Not specified | Decreased PGE2 levels | [2] |

| MPO-0144 | Adjuvant-induced arthritis | Rat | Not specified | Not specified | Attenuated paw swelling | [1][3] |

| Vipoglanstat | LPS-induced acute lung injury | Mouse | Not specified | Not specified | Ameliorated leukocyte infiltration | [4] |

Experimental Protocols

Note on Species Selection: A critical consideration for in vivo studies with mPGES-1 inhibitors is the potential for species-specific differences in enzyme structure and inhibitor potency. It has been noted that many inhibitors potent against human mPGES-1 show lower potency for the rodent orthologs.[2] Therefore, initial cross-species in vitro screening is highly recommended to select the most appropriate animal model.

Protocol 1: Evaluation of this compound in a Rat Model of Adjuvant-Induced Arthritis (AIA)

This protocol is based on the established AIA model, a widely used model for studying the pathology of rheumatoid arthritis and evaluating anti-inflammatory compounds.

Experimental Workflow:

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Complete Freund's Adjuvant (CFA)

-

Male Lewis rats (6-8 weeks old)

-

Plethysmometer for paw volume measurement

-

Calipers

Procedure:

-

Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

-

AIA Induction (Day 0):

-

Anesthetize rats.

-

Inject 0.1 mL of CFA into the subplantar region of the left hind paw.

-

-

Treatment Groups:

-

Group 1: Vehicle control

-

Group 2: this compound (e.g., 10 mg/kg, p.o., once daily)

-

Group 3: this compound (e.g., 30 mg/kg, p.o., once daily)

-

Group 4: Positive control (e.g., Celecoxib, 10 mg/kg, p.o., once daily)

-

-

Drug Administration:

-

Begin treatment on day 10 post-CFA injection and continue until day 28.

-

Administer this compound or vehicle by oral gavage.

-

-

Assessment of Arthritis:

-

Paw Volume: Measure the volume of both hind paws using a plethysmometer every other day from day 10.

-

Arthritis Score: Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=ankylosis).

-

Body Weight: Record body weight every other day.

-

-

Terminal Procedures (Day 28):

-

Euthanize animals.

-

Collect blood for analysis of systemic PGE2 and other inflammatory markers.

-

Dissect ankle joints for histopathological examination (synovial inflammation, cartilage and bone erosion).

-

Protocol 2: Formulation of this compound for In Vivo Administration

The following is a general protocol for preparing this compound for oral or parenteral administration. Solubility and stability should be confirmed for the specific formulation.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Corn oil (or other suitable vehicle like PEG300, saline)

Procedure for a 10 mg/mL Stock Solution in DMSO:

-

Weigh the required amount of this compound powder.

-

Add DMSO to achieve a final concentration of 10 mg/mL.

-

Vortex or sonicate until the powder is completely dissolved.

Procedure for a 1 mg/mL Working Solution in Corn Oil:

-

Take the required volume of the 10 mg/mL DMSO stock solution.

-

Add the DMSO stock solution to 9 volumes of corn oil.

-

Mix thoroughly to ensure a homogenous suspension or solution.

-

It is recommended to prepare the working solution fresh on the day of use.

Concluding Remarks

This compound represents a promising therapeutic agent for inflammatory conditions due to its selective inhibition of mPGES-1. The provided protocols offer a framework for the preclinical evaluation of this compound and similar compounds in relevant animal models. Researchers should carefully consider species-specific activity and conduct appropriate dose-ranging studies to determine the optimal therapeutic window for their specific model and research question.

References

Zaloglanstat: A Potent and Selective Tool for Investigating Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Application Notes and Protocols for Researchers

Introduction

Zaloglanstat, also known as CAY10641 or GRC 27864, is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2] mPGES-1 is a terminal synthase in the prostaglandin E2 (PGE2) biosynthesis pathway, catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2.[3][4] As an inducible enzyme, mPGES-1 is often upregulated during inflammation, making it a key therapeutic target for inflammatory diseases and pain.[5][6][7] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes, this compound offers a more targeted approach by specifically inhibiting the final step of inducible PGE2 production.[5][7] This specificity may lead to a better safety profile, avoiding the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs. These application notes provide detailed protocols for utilizing this compound as a tool compound in mPGES-1 research.

Signaling Pathway of Prostaglandin E2 Synthesis

The synthesis of prostaglandin E2 (PGE2) is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This pathway, often referred to as the arachidonic acid cascade, involves several key enzymes.

Quantitative Data

This compound exhibits high potency and selectivity for mPGES-1. The following tables summarize its inhibitory activity in various assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/System | Species | IC50 | Reference |

| mPGES-1 (recombinant) | Human | 5 nM | [1][2] |

| IL-1β-induced PGE2 release (A549 cells) | Human | <10 nM | [2] |

| IL-1β-induced PGE2 release (synovial fibroblasts) | Human | <10 nM | [2] |

| PGE2 release (whole blood) | Pig | 161 nM | [1][2] |

| PGE2 release (whole blood) | Dog | 154 nM | [1][2] |

| COX-1 | Not Specified | >10 µM | [1][2] |

| COX-2 | Not Specified | >10 µM | [1][2] |

Experimental Protocols

The following are detailed protocols for assays commonly used to characterize mPGES-1 inhibitors like this compound.

mPGES-1 Enzymatic Activity Assay (Cell-Free)

This protocol describes the measurement of mPGES-1 enzymatic activity using a cell-free system.

Materials:

-

Recombinant mPGES-1 or microsomal fraction from IL-1β-stimulated A549 cells

-

Prostaglandin H2 (PGH2)

-

This compound

-

Assay Buffer (e.g., 0.1 M Potassium phosphate buffer, pH 7.4, containing 2.5 mM GSH)

-

Stop Solution (e.g., 1 M HCl)

-

PGE2 ELISA Kit

Procedure:

-

Preparation of Microsomes (if not using recombinant enzyme):

-

Assay Setup:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a microplate, add the microsomal preparation or recombinant mPGES-1.

-

Add the this compound dilutions or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding PGH2 (e.g., final concentration of 20 µM).[10]

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding the Stop Solution.

-

Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of mPGES-1 inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

IL-1β-Induced PGE2 Release in A549 Cells

This protocol outlines a cell-based assay to evaluate the effect of this compound on PGE2 production in a cellular context.

Materials:

-

A549 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-1β

-

This compound

-

PGE2 ELISA Kit

Procedure:

-

Cell Culture and Seeding:

-

Culture A549 cells in appropriate medium.

-

Seed cells in a multi-well plate (e.g., 24-well or 96-well) and allow them to adhere overnight.

-

-

Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Pre-incubate the cells with the compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce PGE2 production.[8]

-

-

Incubation and Sample Collection:

-

Incubate the cells for 24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant for PGE2 measurement.

-

-

PGE2 Measurement:

-

Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 release for each this compound concentration compared to the IL-1β-stimulated vehicle control.

-

Determine the IC50 value.

-

Human Whole Blood Assay for PGE2 Release

This assay assesses the inhibitory effect of this compound on PGE2 production in a more complex biological matrix.

Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

Lipopolysaccharide (LPS)

-

This compound

-

PGE2 ELISA Kit

Procedure:

-

Assay Setup:

-

In a multi-well plate, add whole blood to each well.

-

Add serial dilutions of this compound or vehicle (DMSO) and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Stimulation:

-

Add LPS (e.g., 10 µg/mL) to induce an inflammatory response and subsequent PGE2 production.

-

-

Incubation and Plasma Separation:

-

Incubate the blood for 24 hours at 37°C.

-

Centrifuge the plate to separate the plasma.

-

-

PGE2 Measurement:

-

Carefully collect the plasma and measure the PGE2 concentration using a competitive ELISA kit.

-

-

Data Analysis:

-

Determine the percentage of inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated vehicle control.

-

Calculate the IC50 value.

-

In Vivo Murine Air Pouch Model of Inflammation

This in vivo model is used to evaluate the anti-inflammatory effects of this compound in a localized inflammatory environment.

Materials:

-

Mice (e.g., BALB/c)

-

Sterile air

-

Carrageenan solution

-

This compound formulation for oral or parenteral administration

-

Saline

-

PGE2 ELISA Kit

Procedure:

-

Pouch Formation:

-

Inject sterile air subcutaneously on the back of the mice to create an air pouch. This may be repeated to maintain the pouch.

-

-

Compound Administration:

-

Administer this compound or vehicle to the mice via the desired route (e.g., oral gavage) at a specified time before the inflammatory challenge.

-

-

Induction of Inflammation:

-

Inject carrageenan solution into the air pouch to induce an inflammatory response.

-

-

Exudate Collection:

-

At a specific time point after carrageenan injection (e.g., 4-6 hours), euthanize the mice.

-

Wash the pouch with saline and collect the exudate.

-

-

PGE2 Measurement:

-

Centrifuge the exudate to remove cells and debris.

-

Measure the PGE2 concentration in the supernatant using an ELISA kit.

-

-

Data Analysis:

-

Compare the PGE2 levels in the exudate of this compound-treated animals to the vehicle-treated control group to determine the in vivo efficacy.

-

Conclusion

This compound is a valuable pharmacological tool for studying the role of mPGES-1 in health and disease. Its high potency and selectivity make it an excellent compound for in vitro and in vivo investigations of the PGE2 pathway. The protocols provided here offer a starting point for researchers to explore the effects of mPGES-1 inhibition in various experimental models.

References

- 1. nordicbiosite.com [nordicbiosite.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of IL-1beta-dependent prostaglandin E2 release by antisense microsomal prostaglandin E synthase 1 oligonucleotides in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Measuring Zaloglanstat Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zaloglanstat (also known as ISC-27864 or GRC-27864) is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1][2][3] mPGES-1 is a terminal enzyme in the prostaglandin E2 (PGE2) biosynthesis pathway, catalyzing the conversion of prostaglandin H2 (PGH2) to PGE2.[1][2] PGE2 is a key mediator of inflammation, pain, and fever. By selectively inhibiting mPGES-1, this compound reduces the production of PGE2 without significantly affecting the synthesis of other prostanoids, offering a targeted approach to treating inflammatory conditions with a potentially improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[1][4]

These application notes provide detailed protocols for various assays to measure the activity of this compound, enabling researchers to assess its potency and selectivity in different biological systems. The assays described include a direct enzymatic assay, a cell-based assay, and a whole blood assay.

Signaling Pathway of PGE2 Synthesis and Inhibition by this compound

The following diagram illustrates the enzymatic cascade leading to PGE2 production and the point of intervention for this compound.

Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound on mPGES-1.

Quantitative Data Summary

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity or PGE2 production by 50%. The IC50 values for this compound vary depending on the assay system.

| Assay Type | System/Cell Type | Stimulus | IC50 (nM) | Reference |

| Enzymatic Assay | Recombinant Human mPGES-1 | PGH2 (substrate) | 5 | [1][2] |

| Cell-Based Assay | A549 (Human Lung Carcinoma) | IL-1β | <10 | [1][2] |

| Cell-Based Assay | Human Synovial Fibroblasts | IL-1β | <10 | [1] |

| Whole Blood Assay | Pig Whole Blood | LPS | 161 | [1][2] |

| Whole Blood Assay | Dog Whole Blood | LPS | 154 | [1][2] |

Experimental Protocols

Recombinant Human mPGES-1 Enzymatic Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human mPGES-1.

Experimental Workflow:

Caption: Workflow for the mPGES-1 enzymatic assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human mPGES-1 enzyme in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, containing 2.5 mM glutathione).

-

Prepare serial dilutions of this compound in the assay buffer. A typical concentration range to test would be from 0.1 nM to 1 µM.

-

Prepare the substrate, prostaglandin H2 (PGH2), at a working concentration (e.g., 10 µM) in a suitable solvent and keep it on ice until use due to its instability.

-

-

Assay Procedure:

-

In a microplate, add the recombinant mPGES-1 enzyme to each well.

-

Add the different concentrations of this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 4°C to allow for inhibitor binding.[5]

-

Initiate the enzymatic reaction by adding the PGH2 substrate to all wells.

-

Incubate the reaction mixture for a short period (e.g., 60-90 seconds) at room temperature.[5]

-

Stop the reaction by adding a stop solution (e.g., a solution containing a metal salt like FeCl2 or a quenching buffer provided in an ELISA kit).

-

-

PGE2 Quantification:

-

Measure the amount of PGE2 produced in each well using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Assay for PGE2 Inhibition in A549 Cells

This assay measures the ability of this compound to inhibit PGE2 production in a cellular context, using the human lung carcinoma cell line A549, which can be stimulated to produce PGE2.

Experimental Workflow:

Caption: Workflow for the cell-based PGE2 inhibition assay.

Methodology:

-

Cell Culture and Seeding:

-

Culture A549 cells in a suitable medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into a multi-well plate (e.g., 24- or 96-well) at a density that will result in a confluent monolayer on the day of the experiment.

-

-

Treatment and Stimulation:

-

Once the cells are attached and have reached the desired confluency, replace the culture medium with fresh, low-serum medium (e.g., 2% FBS).

-

Add serial dilutions of this compound (e.g., 0.1 nM to 1 µM) or vehicle control to the wells.

-

Stimulate the cells with a pro-inflammatory cytokine, such as Interleukin-1 beta (IL-1β), at a final concentration of, for example, 10 ng/mL to induce the expression of COX-2 and mPGES-1, leading to PGE2 production.[6]

-

-

Incubation and Sample Collection:

-

Incubate the plate for 24 hours at 37°C.[6]

-

After incubation, carefully collect the cell culture supernatant from each well for PGE2 analysis.

-

-

PGE2 Quantification:

-

Measure the PGE2 concentration in the collected supernatants using a Prostaglandin E2 ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of PGE2 production for each this compound concentration compared to the IL-1β-stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Whole Blood Assay for PGE2 Inhibition